molecular formula C15H21BO4 B6326053 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 890839-23-3

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B6326053
CAS No.: 890839-23-3
M. Wt: 276.14 g/mol
InChI Key: HBJAFRDEINBTEQ-UHFFFAOYSA-N
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Description

The compound “2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a boronic acid derivative, is often used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

The compound is stable under normal conditions . It can undergo various chemical reactions, including nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . It has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 . It is insoluble in water .

Scientific Research Applications

Crystal Structure and Conformational Analysis

  • Synthesis and Crystallography : Compounds similar to 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been synthesized and their structures confirmed using various spectroscopic techniques like FTIR, NMR, and mass spectrometry. These compounds, which include boric acid ester intermediates with benzene rings, were also analyzed using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

Application in Detection and Imaging

  • Detection of Benzoyl Peroxide : A near-infrared fluorescence off-on probe developed using a related compound was applied for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish. This highlights its potential in sensitive detection and biosystem studies (Tian et al., 2017).

Synthesis of Boronic Ester Compounds

  • Synthesis of Boronic Ester Arenes : Research has been conducted on the synthesis of compounds similar to this compound through methods like Pd-catalyzed borylation of arylbromides. This showcases its relevance in chemical synthesis and compound development (Takagi & Yamakawa, 2013).

Prochelators and Cellular Protection

  • Development of Fluorescent Prochelators : Boronic ester-based fluorescent prochelators using similar compounds have been developed, showing fluorescence response to various metal ions, particularly after reaction with H2O2. This has implications in cellular protection against oxidative stress (Hyman & Franz, 2012).

PET Imaging

  • PET Imaging Applications : A bexarotene analogue, synthesized from compounds including 2,6-dimethyl-2,5-hexanediol, demonstrates the potential use of such chemicals in PET imaging of retinoid X receptor, highlighting its application in medical imaging and diagnostics (Wang et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact and inhalation, and seeking medical advice if discomfort occurs .

Future Directions

The future directions of this compound largely depend on its applications in various fields. Given its use in the synthesis of pharmaceuticals and chemical intermediates, it’s likely that research will continue to explore its potential uses .

Properties

IUPAC Name

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-9-7-11(8-10(2)12(9)13(17)18)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJAFRDEINBTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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